N-(3,3-Diphenyl-propyl)-isonicotinamide
Description
N-(3,3-Diphenyl-propyl)-isonicotinamide is a synthetic small molecule characterized by a propyl backbone substituted with two phenyl groups at the 3-position and an isonicotinamide moiety (pyridine-4-carboxamide) (Fig. 1). Its design leverages the pyridine ring’s hydrogen-bonding capacity and the diphenyl groups’ ability to enhance membrane permeability.
![Simplified structural representation of this compound]
Fig. 1: Core structure of this compound.
Properties
Molecular Formula |
C21H20N2O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20N2O/c24-21(19-11-14-22-15-12-19)23-16-13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14-15,20H,13,16H2,(H,23,24) |
InChI Key |
FNZXNCPUNGHMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diphenyl-propyl)-isonicotinamide typically involves the reaction of 3,3-diphenylpropylamine with isonicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Diphenyl-propyl)-isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinamide moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,3-Diphenyl-propyl)-isonicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,3-Diphenyl-propyl)-isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural and functional differences between N-(3,3-Diphenyl-propyl)-isonicotinamide and its closest analogs:
Detailed Analysis of Analog Properties
N-(3,3-Diphenyl-propyl)-nicotinamide
This positional isomer differs only in the pyridine nitrogen’s location (position 3 vs. 4). The shift disrupts hydrogen-bonding interactions critical for EPHX2 binding, as demonstrated in molecular docking studies . The 3-pyridine configuration may also reduce solubility due to altered dipole moments.
N-(3,3-Diphenyl-propyl)-2-pyridine-3-ylacetamide
The substitution of the direct amide with an acetamide linker introduces flexibility but reduces enzymatic binding efficiency. The acetamide group’s electron-withdrawing effects may further destabilize interactions with hydrophobic enzyme pockets .
N-(3-Phenylpropyl)acetamide
This analog lacks one phenyl group on the propyl chain, significantly decreasing lipophilicity (logP ≈ 2.1 vs. 4.5 for the diphenyl derivative). Its simpler structure correlates with weaker target engagement but improved aqueous solubility (1000 µg/mL in isooctane) .
Implications for Drug Design
- Lipophilicity : The 3,3-diphenyl group enhances membrane permeability but may increase off-target binding.
- Pyridine Position : The 4-pyridine configuration in isonicotinamide optimizes hydrogen bonding with EPHX2’s catalytic residues.
- Metabolic Stability : Direct amide linkages (as in the target compound) resist hydrolysis better than acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
